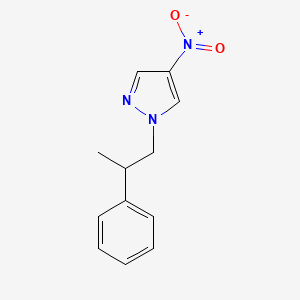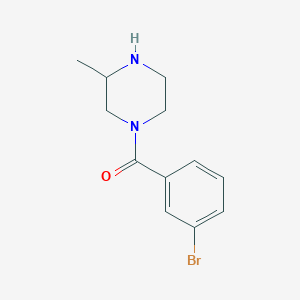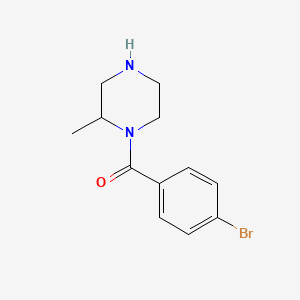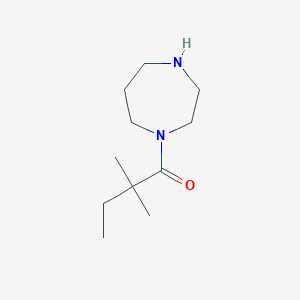
4-Nitro-1-(2-phenylpropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (4-NPP) is a small molecule that is used in a variety of scientific and laboratory experiments. It is a heterocyclic compound that is composed of nitrogen, oxygen, and carbon atoms. 4-NPP is a relatively stable molecule that can be synthesized in a variety of ways. Its structure makes it useful in a variety of applications, ranging from medicinal to industrial.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The chemistry of pyrazole derivatives, such as 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, has been extensively explored for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazole derivatives as building blocks in heterocyclic synthesis. The unique reactivity of these compounds offers mild reaction conditions for generating a wide range of heterocycles, which can have applications in dyes synthesis and other fields (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives, including structures related to this compound, have demonstrated a broad spectrum of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives are supported by their diverse biological properties, which have stimulated research activity in this domain (Shaaban, Mayhoub, & Farag, 2012).
Biodegradation
Fipronil, a phenyl-pyrazole insecticide, undergoes biodegradation through various pathways, including microbial degradation. This process involves several bacterial and fungal species capable of degrading fipronil, indicating the environmental relevance of studying the biodegradation mechanisms of related pyrazole compounds. Understanding these pathways is crucial for developing environmentally friendly methods to mitigate the impact of such compounds (Zhou et al., 2021).
Antimicrobial Perspective
The synthesis and evaluation of pyrazole derivatives have shown significant antimicrobial activities, which can be attributed to various synthetic methods yielding pyrazole appended heterocyclic skeletons. These compounds exhibit potential as robust medicinal agents against emerging microbial infections, underlining the importance of pyrazole nuclei in antimicrobial drug development (Kumar, Bansal, & Goyal, 2020).
Propiedades
IUPAC Name |
4-nitro-1-(2-phenylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)8-14-9-12(7-13-14)15(16)17/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPNKQKENDAHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

